molecular formula C6H4N4O B7782474 2-Diazo-1-(pyrazin-2-yl)ethanone

2-Diazo-1-(pyrazin-2-yl)ethanone

Cat. No.: B7782474
M. Wt: 148.12 g/mol
InChI Key: HJRTZAGBNMTNSO-UHFFFAOYSA-N
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Description

2-Diazo-1-(pyrazin-2-yl)ethanone is a diazo compound that features a pyrazine ring Diazo compounds are characterized by the presence of two linked nitrogen atoms (N=N) and are known for their versatility in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Diazo-1-(pyrazin-2-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with diazomethane. The reaction typically occurs under mild conditions and yields the desired diazo compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of diazo compound synthesis apply. Industrial production would likely involve large-scale reactions with appropriate safety measures due to the potentially hazardous nature of diazo compounds.

Chemical Reactions Analysis

Types of Reactions

2-Diazo-1-(pyrazin-2-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazo group can be substituted by nucleophiles, leading to the formation of new compounds.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new ring structures.

    Oxidation and Reduction Reactions: The diazo group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Metal catalysts such as copper or palladium can facilitate cycloaddition reactions.

    Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while cycloaddition reactions can produce various heterocyclic compounds.

Scientific Research Applications

2-Diazo-1-(pyrazin-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Diazo-1-(pyrazin-2-yl)ethanone involves the reactivity of the diazo group. The diazo group can act as a source of carbene intermediates, which are highly reactive species that can insert into various chemical bonds. This reactivity allows the compound to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Diazo-1-(pyridin-2-yl)ethanone: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2-Diazo-1-(quinolin-2-yl)ethanone: Contains a quinoline ring, offering different reactivity and applications.

Uniqueness

2-Diazo-1-(pyrazin-2-yl)ethanone is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity profiles.

Properties

IUPAC Name

2-diazo-1-pyrazin-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c7-10-4-6(11)5-3-8-1-2-9-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRTZAGBNMTNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)C=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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